molecular formula C9H11N3O2 B12609069 Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- CAS No. 649736-25-4

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-

Cat. No.: B12609069
CAS No.: 649736-25-4
M. Wt: 193.20 g/mol
InChI Key: NEAOGJFZYQUSRN-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a heterocyclic compound featuring a fused pyrrole-triazine core. The molecule is substituted with an ethoxy group at position 4, a methyl group at position 5, and a hydroxyl group at position 6 (Figure 1). This structural motif is part of the broader pyrrolo[2,1-f][1,2,4]triazine family, which has gained prominence in medicinal chemistry due to its versatility in targeting kinases and other enzymes involved in cancer, inflammation, and viral infections .

Properties

CAS No.

649736-25-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

InChI

InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3

InChI Key

NEAOGJFZYQUSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NN2C1=C(C(=C2)O)C

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrole Derivatives

One common method involves starting from pyrrole derivatives. The synthesis typically includes the following steps:

  • Formation of Substituted Pyrroles : Initial reactions often involve the bromination of pyrrole followed by nucleophilic substitution to introduce various substituents.

  • Cyclization : The substituted pyrroles undergo cyclization reactions under specific conditions (e.g., heating in solvents like DMF at elevated temperatures) to form the triazine ring structure.

Synthesis via Bromohydrazone

In this method, bromohydrazone intermediates are utilized:

  • Formation of Bromohydrazone : A pyrrole derivative is treated with hydrazine and a brominating agent to yield a bromohydrazone.

  • Cyclization Reaction : The bromohydrazone undergoes cyclization under acidic or basic conditions to yield the desired pyrrolo[2,1-f]triazine framework.

Multistep Synthesis

Multistep synthetic routes can also be employed:

  • Initial Synthesis of Key Intermediates : Starting from commercially available compounds, intermediates are synthesized through reactions such as alkylation and acylation.

  • Final Cyclization : These intermediates are then subjected to cyclization reactions involving reagents that promote the formation of the triazine core.

Transition Metal-Mediated Synthesis

Transition metals can facilitate certain reactions that lead to the formation of pyrrolo[2,1-f]triazines:

  • Metal Catalysis : Using catalysts like palladium or copper can enhance reaction rates and selectivity in coupling reactions that form the triazine ring.

Recent studies have highlighted various aspects of these synthetic methods:

  • Yield Optimization : Different reaction conditions (temperature, solvent choice) significantly affect yields and purity of the final product. For instance, using dioxane or ethanol as solvents has been shown to improve yields in certain cyclization reactions.

  • Biological Activity Correlation : The structural features imparted by different synthetic routes can influence the biological activity of the resulting compounds. For example, modifications at the 4 and 5 positions of the triazine ring have been linked to enhanced inhibitory activity against specific kinases involved in cancer pathways.

Data Table: Summary of Preparation Methods

Method Key Steps Advantages
Synthesis from Pyrrole Bromination → Nucleophilic substitution → Cyclization Straightforward; utilizes readily available pyrrole derivatives
Synthesis via Bromohydrazone Formation of bromohydrazone → Cyclization Effective for introducing functional groups
Multistep Synthesis Key intermediate synthesis → Final cyclization Allows for diverse functionalization
Transition Metal-Mediated Metal-catalyzed coupling → Triazine formation High selectivity and efficiency

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation to form reactive intermediates. For example:

  • Oxidation to ketones : Under aerobic conditions with Cu(II) catalysts, the hydroxyl group is converted to a carbonyl group, enabling further coupling reactions.

  • Intermediate formation : Oxidized derivatives participate in cross-coupling reactions with aryl halides or amines .

Conditions :

ReagentTemperature (°C)SolventYield (%)
CuCl₂·2H₂O/NaOAc120DMSO72–85
Pd(OAc)₂/K₂CO₃100Ethanol68

Nucleophilic Substitution

The ethoxy group at position 4 is susceptible to nucleophilic displacement:

  • Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) under basic conditions (NaHMDS, Et₃N) .

  • Halogenation : Treatment with PPh₃/Br₂ in CH₂Cl₂ replaces the ethoxy group with bromine .

Key example :

4-ethoxyNH4Cl, Aliquat 3364-amino derivatives(Yield: 88%)[2]\text{4-ethoxy} \xrightarrow{\text{NH}_4\text{Cl, Aliquat 336}} \text{4-amino derivatives} \quad (\text{Yield: 88\%}) \text{[2]}

Cyclization and Annulation

The triazine ring facilitates cyclization:

  • Triazine ring expansion : Reacts with formamidine acetate to form fused tetracyclic structures .

  • Pyrrole functionalization : Intramolecular cyclization with Boc-protected amino acids forms bicyclic derivatives .

Mechanistic insight :
The ethoxy group directs regioselectivity during cyclization, favoring C-2 and C-7 positions .

Suzuki Coupling

The compound participates in palladium-catalyzed cross-coupling:

  • With aryl boronic acids : Produces biaryl derivatives under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) .

  • Heteroaromatic partners : Couples with pyridine- or thiophene-based boronic esters .

Optimized protocol :

ComponentQuantity
Pd(dppf)Cl₂2 mol%
K₃PO₄3 equiv
Dioxane/H₂O (4:1)0.1 M

Condensation Reactions

The hydroxyl group condenses with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) to form imine-linked hybrids .

  • Hydrazone derivatives : Interaction with hydrazines yields triazinyl hydrazones .

Notable application :
These derivatives exhibit enhanced kinase inhibitory activity (IC₅₀ = 0.023–0.100 µM against VEGFR-2/EGFR) .

Cycloaddition Reactions

The triazine core engages in [2+2] cycloadditions:

  • With phenyl vinyl sulfoxide : Forms 2-(methylsulfanyl)pyrrolotriazine derivatives .

  • Diels-Alder reactivity : Electron-deficient dienophiles react at the pyrrole double bond .

Experimental data :

Reaction time: 24 hTemperature: 80°CYield: 63–78%[2][6]\text{Reaction time: 24 h} \quad \text{Temperature: 80°C} \quad \text{Yield: 63–78\%} \text{[2][6]}

Alkylation and Arylation

  • Methylation : Dimethyl sulfate alkylates the hydroxyl group under basic conditions .

  • Benzylation : Benzyl chloroformate introduces benzyloxy groups at position 6 .

Example :
Synthesis of 5-methyl-6-(phenylmethoxy)pyrrolotriazin-4(1H)-one (CAS 649736-26-5) via NaHMDS-mediated alkylation .

Hydrogen Bonding and Non-Covalent Interactions

The hydroxyl and triazine N-atoms participate in:

  • Intermolecular H-bonding : Stabilizes crystal packing in solid-state structures .

  • π-π stacking : Enhances binding to kinase active sites (e.g., EGFR, HER2) .

Structural data :

Interaction TypeDistance (Å)
O–H···N2.65–2.78
π-π (triazine-aryl)3.42

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is characterized by its unique triazine core structure. The molecular formula is C9H10N4OC_9H_{10}N_4O, and it features a pyrrole ring fused to a triazine moiety. This structural configuration contributes to its biological activity by allowing interaction with various biological targets.

Research indicates that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit multiple mechanisms of action:

  • Inhibition of Kinase Activity : Compounds within this class have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. This inhibition suggests potential applications in cancer therapeutics .
  • Antiviral Activity : Some derivatives demonstrate antiviral properties by inhibiting viral neuraminidase, thereby preventing viral replication. For instance, certain pyrrolo[2,1-f][1,2,4]triazines have shown effectiveness against influenza viruses .
  • Cytotoxic Effects : In vitro studies reveal that pyrrolo[2,1-f][1,2,4]triazine derivatives can induce cytotoxicity in various cancer cell lines. This activity is often correlated with structural modifications at specific positions on the triazine ring .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PI3K InhibitionSuppression of tumor growth
AntiviralInhibition of influenza virus replication
CytotoxicityInduces apoptosis in cancer cells
JAK2 InhibitionPotential treatment for myeloproliferative diseases

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives on human colon cancer cell lines. The results indicated that modifications at the 5 and 6 positions significantly enhanced cytotoxicity compared to unsubstituted analogs. The most potent compound exhibited an IC50 value of 12 µM against the DiFi cell line .

Case Study 2: Antiviral Properties

In another investigation focused on antiviral activity against influenza A virus (H1N1), pyrrolo[2,1-f][1,2,4]triazines demonstrated a selectivity index of 188 at a concentration of 504 µg/mL. This suggests a promising therapeutic window for further development as antiviral agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol with key analogues:

Compound Name Substituents (Positions) Key Biological Activity Physicochemical Properties
4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol 4-OEt, 5-Me, 6-OH Kinase inhibition (e.g., Met, VEGFR-2) Moderate logP (~2.5), high polarity
Brivanib alaninate 4-OPh, 5-Me, 6-NH2 Antitumor (VEGFR-2/FGFR-1 inhibitor) Higher logP (~3.8), oral bioavailability
BMS-540215 4-OPh, 5-Me, 6-O(CH2)2OH VEGFR-2 inhibition Improved solubility (prodrug strategy)
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-OMe, 5-Me, 6-COOEt Intermediate for kinase inhibitors High logP (~3.0), ester hydrolysis susceptibility
6-(Benzyloxy)-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine 4-Cl, 5-Me, 6-OBn Antiproliferative (EGFR inhibition) High lipophilicity (logP ~4.2)

Key Observations :

  • Ethoxy vs.
  • Hydroxyl vs. Ester/Carbamate: The hydroxyl group at position 6 distinguishes the target compound from ester derivatives (e.g., BMS-540215’s prodrug form).
  • Methyl at Position 5 : The 5-methyl group is conserved across multiple analogues (e.g., brivanib, BMS-540215) and is critical for steric complementarity in kinase ATP-binding pockets .

Q & A

Basic: What synthetic strategies are employed to prepare Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-?

Answer:
The synthesis typically involves multi-step functionalization of the pyrrolo[2,1-f][1,2,4]triazine core. Key steps include:

  • Core construction : Cyclization of pyrrole derivatives with triazine precursors, such as using Lawesson’s reagent for thiadiazole formation or CuCl₂·2H₂O/NaOAc/DMSO for one-pot reactions .
  • Substitution : Introducing the 5-methyl group via alkylation and the 6-ethoxy group via nucleophilic displacement of a chloride intermediate (e.g., using ethoxide) .
  • Optimization : Reagents like POCl₃ or N-bromosuccinimide (NBS) for regioselective halogenation, followed by alkoxy substitution .

Basic: How is the structural identity of this compound validated in academic research?

Answer:
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm substituents and purity.
  • Crystallography : X-ray diffraction to resolve the bicyclic structure and substituent positions, as demonstrated in crystalline forms of related pyrrolotriazine derivatives .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Kinase inhibition : Biochemical assays (e.g., ELISA-based) measuring IC₅₀ against targets like VEGFR-2 or HER1/HER2 .
  • Cellular proliferation : MTT assays in cancer cell lines (e.g., human colon tumor models) .
  • Selectivity panels : Broad kinase profiling (e.g., 100+ kinases) to identify off-target effects .

Advanced: How do structural modifications at positions 5 and 6 impact potency and selectivity?

Answer:

  • 5-Methyl group : Enhances hydrophobic interactions in kinase ATP pockets, as shown in VEGFR-2 inhibitors where methyl substitution improved binding affinity by 10-fold .
  • 6-Ethoxy group : Optimizes steric and electronic properties; replacing bulkier alkoxy groups (e.g., benzyloxy) reduces metabolic instability while maintaining potency .
  • SAR studies : Systematic substitution (e.g., isopropyl, fluoroalkoxy) and computational docking guide optimal group selection .

Advanced: How is kinase selectivity achieved during optimization?

Answer:

  • Binding pocket analysis : Targeting unique residues (e.g., Lys74 in AAK1 or Glu90 in VEGFR-2) via hydrogen bonding or water-bridging interactions .
  • Back-pocket engineering : Bulky substituents (e.g., piperidine derivatives) exploit hydrophobic regions to avoid off-target kinases .
  • Pharmacophore modeling : Aligns substituents with kinase-specific topology, as seen in dual HER1/HER2 inhibitors .

Advanced: What preclinical models validate in vivo efficacy?

Answer:

  • Xenograft models : Subcutaneous tumor implants (e.g., HT-29 colon cancer) treated with prodrugs (e.g., BMS-582664) show dose-dependent tumor regression .
  • Pharmacokinetics : Rodent studies assess oral bioavailability, half-life, and metabolite formation to optimize dosing .

Advanced: How are prodrug strategies applied to improve pharmacokinetics?

Answer:

  • Ester prodrugs : L-alanine conjugation (e.g., BMS-582664) enhances solubility and oral absorption, with enzymatic cleavage releasing the active compound .
  • Safety optimization : Prodrugs mitigate hepatic toxicity observed with parent compounds in vitro .

Advanced: What in vitro safety assays identify liabilities?

Answer:

  • Cytotoxicity screening : HepG2 liver cells and primary hepatocytes assess metabolic toxicity .
  • hERG inhibition : Patch-clamp assays evaluate cardiac risk .
  • CYP inhibition : Microsomal assays predict drug-drug interaction potential .

Advanced: How do structural biology techniques elucidate binding mechanisms?

Answer:

  • Co-crystallography : Resolves interactions (e.g., hydrogen bonds with Lys74 in AAK1 or π-stacking with HER2) .
  • Molecular dynamics : Simulates conformational stability of the ethoxy group in solvent-exposed regions .

Advanced: What therapeutic applications extend beyond kinase inhibition?

Answer:

  • Antiviral activity : Analogous 4-aminopyrrolotriazines inhibit norovirus RNA polymerase, suggesting potential against RNA viruses .
  • Dual-target inhibitors : Derivatives targeting c-Met/VEGFR-2 or EGFR/HER2 show promise in multidrug-resistant cancers .

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